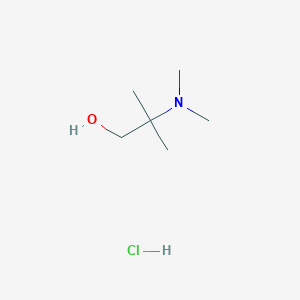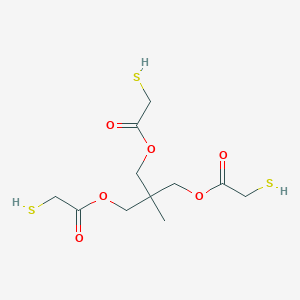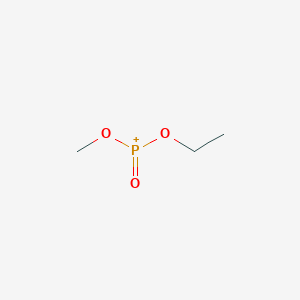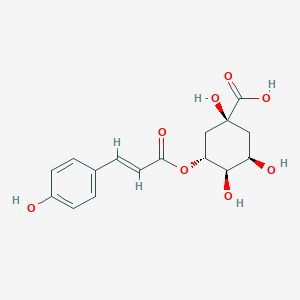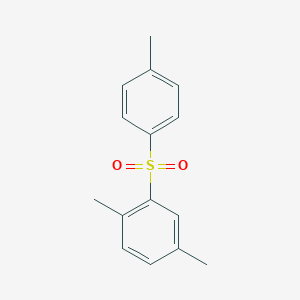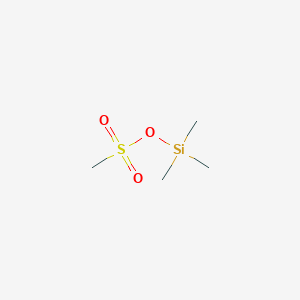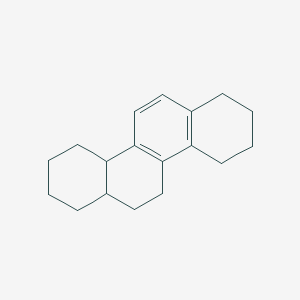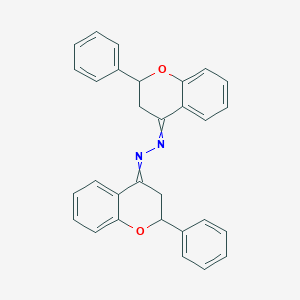
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
Descripción general
Descripción
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is a chemical compound with the molecular formula C10H9F9O2 . It is also known by its IUPAC name, 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylacrylate .
Molecular Structure Analysis
The molecular structure of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate consists of a methacrylate group attached to a nonafluorohexyl chain. The molecular weight of this compound is 332.17 .Aplicaciones Científicas De Investigación
Biomedical Applications
These compounds have been used to create polymers for biomedical applications . They are particularly useful in the development of drug delivery systems and tissue engineering scaffolds. The unique properties of these polymers allow for controlled release of drugs and support for cell growth and differentiation .
Industrial Applications
In the industrial sector, these compounds are used to create polymers for coatings and adhesives . The fluorinated polymers produced have unique surface properties, making them ideal for these applications.
Synthesis of Fluorinated Latexes
Perfluorobutylethyl Methacrylate has been used to prepare fluorinated latexes by polymerization of miniemulsions . These fluorinated latexes have potential applications in various fields due to their unique properties.
Environmental Monitoring
Perfluorobutylethyl Methacrylate was identified as one of the pollutants from Great Lakes . This indicates its role in environmental monitoring and pollution studies.
Kinetic Studies
The kinetic of copolymerization of methyl methacrylate with 2-perfluorooctyl ethyl methacrylate has been studied . Such studies are crucial for understanding the reaction mechanisms and optimizing the synthesis process.
Polymerization in Supercritical CO2
The radical polymerization of 2-(perfluorohexyl)ethyl methacrylate initiated by azobis (isobutyronitrile) in the presence of a commercially available chain transfer agent, 2-cyano-2-propyl dithiobenzoate, carried out in trifluorotoluene (TFT) or in supercritical carbon dioxide (scCO2) was studied . This research opens up new possibilities for the synthesis of fluorinated polymers in environmentally benign supercritical media.
Design of High-Technology Materials
Fluorine-containing polymers are actively used for the design of new high-technology materials such as functional membranes, medical materials, omniphobic coatings, biosensors, etc . This is due to their unique properties such as thermal stability, corrosion resistance, high inertness to harsh media and to UV radiation, low friction coefficient, and others .
Synthesis of Various Topologies
The targeted synthesis of fluorinated polymers with various topologies (block copolymers, graft copolymers, star-shaped copolymers, etc.) and with certain molecular-weight characteristics is performed by reversible deactivation radical polymerization . This allows for the creation of materials with specific properties for various applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a type of methacrylate, which are commonly used in the production of polymers . Therefore, its primary targets would likely be the monomers or other reactants involved in the polymerization process.
Mode of Action
The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers are linked together to form a polymer . The compound can undergo addition reactions with other functional compounds such as alcohols and amines .
Biochemical Pathways
Given its use in the production of polymers, it likely plays a role in the polymerization pathway, where it contributes to the formation of long-chain molecules .
Pharmacokinetics
It is known that the compound is insoluble in water , which could affect its absorption and distribution in biological systems.
Result of Action
The primary result of the action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is the formation of polymers. These polymers can have various properties depending on the specific conditions of the polymerization process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has good thermal and chemical stability . It is also light-sensitive , indicating that exposure to light could potentially affect its stability or reactivity.
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F9O2/c1-5(2)6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRPOFACABVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2OC(O)C(CH3)=CH2, C10H9F9O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31763-59-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31763-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8061979 | |
| Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate | |
CAS RN |
1799-84-4 | |
| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001799844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unique properties of 2-(Perfluorobutyl)ethyl methacrylate compared to other methacrylate monomers?
A1: The presence of the perfluorobutyl group in 2-(Perfluorobutyl)ethyl methacrylate introduces significant hydrophobicity and oleophobicity to polymers synthesized from it [, , ]. This characteristic is valuable in applications requiring water and oil repellency, such as surface coatings.
Q2: How does the length of the fluorinated side chain affect the self-assembly behavior of polymers containing 2-(Perfluorobutyl)ethyl methacrylate?
A2: Research shows that varying the length of the fluorinated side chain in semi-fluorinated methacrylates like 2-(Perfluorobutyl)ethyl methacrylate significantly influences the self-assembly behavior of the resulting polymers in solution []. For example, polymers of 2-(Perfluorobutyl)ethyl methacrylate form spherical micelles, wormlike micelles, and vesicles depending on the degree of polymerization, while longer fluorinated chains lead to different morphologies [].
Q3: Can 2-(Perfluorobutyl)ethyl methacrylate be used to create block copolymers, and what unique properties might these materials exhibit?
A3: Yes, 2-(Perfluorobutyl)ethyl methacrylate can be incorporated into block copolymers. For instance, researchers have synthesized block copolymers containing 2-(Perfluorobutyl)ethyl methacrylate and poly(methyl methacrylate) segments [, ]. These block copolymers display distinct phase separation due to the incompatibility between the fluorinated and non-fluorinated blocks, leading to interesting surface properties and potential applications in areas like nanopatterning.
Q4: How does the incorporation of 2-(Perfluorobutyl)ethyl methacrylate influence the dielectric properties of polymer blends?
A4: Studies have demonstrated that incorporating 2-(Perfluorobutyl)ethyl methacrylate into polymer blends can enhance dielectric properties []. For example, blending 2-(Perfluorobutyl)ethyl methacrylate-containing block copolymers with poly(vinylidene fluoride) significantly increases the dielectric constant of the resulting material compared to pure poly(vinylidene fluoride) []. This enhancement is attributed to improved interfacial interactions and increased charge carrier density at the interface between the polymer components.
Q5: Can 2-(Perfluorobutyl)ethyl methacrylate be used to modify the surface properties of materials like flax fabrics?
A5: Yes, 2-(Perfluorobutyl)ethyl methacrylate can be grafted onto materials like flax fabrics to modify their surface properties []. This modification imparts both flame retardancy and hydro-oleophobicity to the fabric, making it suitable for applications requiring fire resistance and water/oil repellency.
Q6: How does the presence of fluorinated groups in 2-(Perfluorobutyl)ethyl methacrylate contribute to the flame retardancy of modified materials?
A6: The presence of fluorinated groups in 2-(Perfluorobutyl)ethyl methacrylate contributes to the flame retardancy of modified materials by releasing fluorine-containing radicals during combustion []. These radicals can scavenge highly reactive free radicals in the flame, interrupting the combustion chain reaction and slowing down the burning process.
Q7: What analytical techniques are used to characterize polymers and materials containing 2-(Perfluorobutyl)ethyl methacrylate?
A7: Several analytical techniques are employed to characterize polymers and materials containing 2-(Perfluorobutyl)ethyl methacrylate. These include:
- FTIR Spectroscopy: Confirms the presence of characteristic functional groups, such as the carbonyl group in the methacrylate unit and the C-F bonds in the perfluorobutyl group [].
- Scanning Electron Microscopy (SEM): Provides information about the morphology and surface features of materials [, ].
- Energy-Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition and distribution of elements like fluorine within a material [].
- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of elements present on the material's surface [].
- Contact Angle Measurements: Used to quantify the hydrophobicity and oleophobicity of surfaces [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



